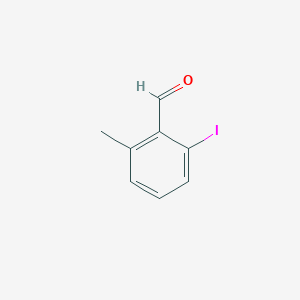

2-Iodo-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQGAVISAINPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Approaches for 2 Iodo 6 Methylbenzaldehyde

Regioselective Iodination Strategies

Achieving the desired 1,2,3-substitution pattern on the benzene (B151609) ring requires precise control over the regioselectivity of the synthetic steps.

Iodination of 6-Methylbenzaldehyde Derivatives

Direct iodination of a pre-existing 6-methylbenzaldehyde scaffold is a straightforward approach, though controlling the position of the incoming iodine atom is critical. Electrophilic iodination reactions on benzaldehyde (B42025) derivatives can be influenced by the directing effects of the aldehyde and methyl groups. Reagents such as N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) are effective for the iodination of various substituted benzenes. For deactivated substrates like benzaldehydes, the addition of a stronger acid, such as sulfuric acid, may be necessary to facilitate the reaction. lookchem.com The reaction of ethyl o-toluate, a related derivative, with NIS in TFA yields a mixture of ortho- and para-iodinated products, highlighting the challenge of achieving exclusive regioselectivity at the desired position. lookchem.com

Synthesis from 2-Iodotoluene (B57078) Precursors via Functional Group Interconversions

An alternative strategy involves starting with a commercially available precursor, 2-iodotoluene, and introducing the aldehyde functionality at the 6-position. This is typically achieved through a formylation reaction. The process often involves metalation of the 2-iodotoluene, for instance, using a strong base like n-butyllithium, followed by quenching with a formylating agent. rsc.orgthieme-connect.de

A related multi-step sequence can also be employed. For example, 3-chloro-2-iodotoluene (B1584102) has been converted to methyl 2-chloro-6-methylbenzoate via a palladium-catalyzed carbonylation reaction. Subsequent hydrolysis of the ester yields the corresponding carboxylic acid, which can then be reduced to the alcohol and oxidized to the desired 2-chloro-6-methylbenzaldehyde. acs.orgresearchgate.net This sequence demonstrates how functional group interconversions on a 2-iodotoluene core can effectively lead to the target scaffold.

A specific example involves the synthesis of 2-iodo-3-methoxy-5-methylbenzaldehyde, which begins with the ortho-lithiation of (3-methoxy-5-methylphenyl)methanol (B1589308), followed by treatment with iodine to install the iodo group. The resulting (2-iodo-3-methoxy-5-methylphenyl)methanol (B13011964) is then oxidized using manganese dioxide (MnO2) to afford the final aldehyde in high yield. rsc.org

Research Findings on Functional Group Interconversion | Starting Material | Reagents | Intermediate Product | Final Product | Yield | Reference | | --- | --- | --- | --- | --- | | (3-methoxy-5-methylphenyl)methanol | 1. n-BuLi, Et2O, THF; 2. I2 | (2-iodo-3-methoxy-5-methylphenyl)methanol | 2-iodo-3-methoxy-5-methylbenzaldehyde | 92% (oxidation step) | rsc.org | | 3-chloro-2-iodotoluene | CO, MeOH, Pd catalyst | methyl 2-chloro-6-methylbenzoate | 2-chloro-6-methylbenzoic acid | 94% (over 2 steps) | acs.org |

Metal-Iodine Exchange (MIE) Protocols for 2,6-Diiodobenzaldehydes as Precursors to Monosubstituted Analogues

A sophisticated strategy for accessing specifically substituted benzaldehydes involves the use of di-iodo precursors. An efficient synthesis of 2,6-diiodobenzaldehyde derivatives has been developed using a highly regioselective metal–iodine exchange (MIE) on 5-substituted 1,2,3-triiodobenzenes. thieme-connect.comthieme-connect.comresearchgate.net This method allows for the creation of a key precursor which could, in principle, be selectively mono-deiodinated or further functionalized to yield a compound like 2-iodo-6-methylbenzaldehyde.

Influence of Substituent Effects on Reactivity and Regioselectivity in MIE

In the synthesis of 2,6-diiodobenzaldehydes from 5-substituted 1,2,3-triiodobenzenes, the electronic nature of the substituent at the 5-position has a significant impact on the reaction's reactivity but not its regioselectivity. thieme-connect.comthieme-connect.comresearchgate.net The exchange reaction consistently occurs at the iodine atoms flanking the substituent (at positions 1 and 3), leading to the formylation at one of these positions. Research shows that electron-rich substituents on the phenyl ring lead to the best reactivity and the highest isolated yields of the resulting 2,6-diiodobenzaldehyde derivatives. thieme-connect.comresearchgate.net

Formylating Agents in MIE for Controlled Regioselectivity

The choice of the formylating agent is crucial for controlling the outcome of the Metal-Iodine Exchange reaction. In the synthesis of 2,6-diiodobenzaldehyde derivatives from 1,2,3-triiodobenzenes, ethyl formate (B1220265) has been identified as a particularly effective agent. thieme-connect.com Its use ensures that formylation occurs with excellent site-selectivity, providing exclusively the internal benzaldehyde derivatives. thieme-connect.comresearchgate.net The reaction typically involves treating the tri-iodinated substrate with a Grignard reagent like isopropylmagnesium chloride to perform the MIE, followed by the addition of ethyl formate to introduce the aldehyde group. thieme-connect.com Common formylating agents used with arylmetal reagents include dimethylformamide (DMF), morpholine-4-carbaldehyde, and methyl formate. thieme-connect.de

Table of 2,6-Diiodobenzaldehyde Derivatives Synthesized via MIE

| 5-Substituent (R) | Product | Yield | Reference |

|---|---|---|---|

| H | 2,6-Diiodobenzaldehyde | 71% | thieme-connect.com |

| Methyl | 2,6-Diiodo-4-methylbenzaldehyde | 76% | thieme-connect.com |

| Methoxy | 2,6-Diiodo-4-methoxybenzaldehyde | 80% | thieme-connect.com |

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of powerful catalytic methods for C-H functionalization, providing more direct and efficient routes to complex molecules.

A palladium-catalyzed ortho-C–H iodination of aromatic aldehydes has been reported, which utilizes a monodentate transient directing group. researchgate.net This methodology allows for the direct installation of an iodine atom at the ortho position of a benzaldehyde derivative. While not explicitly demonstrated on 6-methylbenzaldehyde, this approach represents a state-of-the-art catalytic strategy that could potentially be adapted for the synthesis of this compound. The reaction provides useful 2-iodobenzaldehydes in good yields and has been applied in the synthesis of natural products. researchgate.net

Furthermore, iron-catalyzed reactions have been developed for the cyclization of aldehydes, demonstrating the utility of inexpensive and environmentally benign metals in modern synthesis. rsc.org While this specific example leads to triazines, it underscores the ongoing research into iron catalysis for transformations involving aldehydes.

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed reactions that target the ortho-C-H bond of a methyl-substituted benzaldehyde are of particular interest.

A key strategy for the synthesis of this compound involves the palladium-catalyzed C(sp³)–H biarylation of 2-methylbenzaldehydes using cyclic diaryliodonium salts. researchgate.net These hypervalent iodine reagents serve as effective arylating agents, and their cyclic nature can influence reactivity and selectivity. researchgate.netbeilstein-journals.orgresearchgate.net The reaction facilitates the introduction of an aryl group at the methyl position, which can subsequently be converted to the desired iodo functionality.

Table 1: Overview of Transient Directing Groups in C-H Activation

| Directing Group Type | Description | Key Features |

| Bidentate TDGs | Form two coordination bonds with the metal center. | Often provide high stability and control over regioselectivity. |

| Monodentate TDGs | Form a single coordination bond with the metal center. | Can offer advantages in terms of reactivity and broader substrate scope. |

C(sp3)–H Biarylation of 2-Methylbenzaldehydes with Cyclic Diaryliodonium Salts

Role of Transient Directing Groups (TDGs) in C–H Activation

Amino acids, such as tert-leucine, can function as effective bidentate transient directing groups in palladium-catalyzed C-H activation reactions. nih.govpkusz.edu.cn The amino acid reversibly forms an imine with the aldehyde substrate. The resulting imine nitrogen and the carboxylate group of the amino acid then chelate to the palladium catalyst, directing it to the ortho-C-H bond of the benzaldehyde. nih.gov This proximity-driven metalation is a key step in achieving selective functionalization. While L-tert-leucine can sometimes hinder the reaction by poisoning the palladium catalyst, adjusting the palladium-to-ligand ratio can lead to improved conversion rates. pkusz.edu.cn

The use of amino acids as reversible imine-linked bidentate directing groups is a versatile strategy for C(sp³)–H functionalization of aldehydes and ketones. nih.gov The formation of the imine is a reversible process, allowing for the catalytic use of the amino acid. nih.gov This approach has been successfully applied to the arylation of 2-methylbenzaldehyde (B42018) derivatives, demonstrating the feasibility of using this transient directing group strategy with palladium(II) catalysts. nih.govnih.gov Glycine, for instance, has been used in the C(sp³)–H selective mono-arylation of 2-methylbenzaldehyde. nih.gov

In addition to bidentate systems, monodentate transient directing groups have been successfully employed in palladium-catalyzed ortho-C–H iodination of benzaldehydes. researchgate.netnih.gov Commercially available anilines, such as 2,5-bis(trifluoromethyl)aniline, have been identified as optimal monodentate TDGs for this transformation. acs.orgnih.gov The in-situ formation of an imine with the benzaldehyde directs the palladium catalyst to the ortho position, enabling selective iodination. acs.org This method has been shown to be effective for a broad range of benzaldehyde substrates, including those with various substituents, and proceeds under mild conditions with good to excellent yields. acs.orgnih.gov A notable application of this methodology is the concise, two-step total synthesis of the natural product hernandial. acs.orgnih.gov

Table 2: Comparison of Directing Group Strategies for ortho-C-H Iodination

| Directing Group Strategy | Example TDG | Key Advantages |

| Bidentate | tert-Leucine, Glycine | Strong chelation, high regioselectivity. |

| Monodentate | 2,5-bis(trifluoromethyl)aniline | Broader substrate scope, mild reaction conditions. acs.orgnih.gov |

Scope of Arylation Reagents (Cyclic Diaryliodonium Salts)researchgate.netnih.gov

Cyclic diaryliodonium salts are valuable reagents in palladium-catalyzed arylation reactions due to their ability to act as bifunctional agents. researchgate.net They have been explored in the synthesis of biaryl motifs, which are important structural features in many functional molecules. researchgate.net The scope of these reagents is broad, with various substituted cyclic diaryliodonium salts being compatible with palladium-catalyzed C-H activation methodologies. bohrium.com For instance, diaryliodonium salts with difluoro, dichloro, and dimethoxy substituents have been successfully used in the synthesis of complex molecules like researchgate.netcarbohelicenes. bohrium.com The use of cyclic diaryliodonium salts in conjunction with transient directing groups provides a powerful and versatile platform for the synthesis of complex aromatic compounds, including precursors to this compound. researchgate.netnih.gov

Iron-Catalyzed Cyclization Reactions Utilizing Aldehydes and NH₄I

Iron-catalyzed reactions offer a more sustainable and cost-effective alternative to palladium catalysis. An atom-efficient method for synthesizing 2,4,6-trisubstituted 1,3,5-triazines has been developed through the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source. nih.govrsc.org This reaction proceeds smoothly under an air atmosphere. nih.govresearchgate.net

The proposed mechanism involves the initial reaction of the aldehyde and NH₄I to form an imine. rsc.orgresearchgate.net Fe³⁺ then oxidizes I⁻ to I₂, which in turn oxidizes the imine to an N-iodo aldimine intermediate. rsc.orgrsc.org Condensation and cyclization of these intermediates, followed by oxidation, yield the final 1,3,5-triazine (B166579) product. nih.govrsc.org Although this specific reaction produces triazines, the underlying principles of iron-catalyzed activation of aldehydes and the use of NH₄I as a nitrogen and iodine source are relevant to the broader field of heterocyclic synthesis. While not a direct synthesis of this compound, it demonstrates the utility of iron catalysis in reactions involving aldehydes and iodine sources. nih.govuni-freiburg.de

Table 2: Iron-Catalyzed Synthesis of Symmetrical 1,3,5-Triazines

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | FeCl₃ | Toluene (B28343) | 130 | 72 nih.gov |

| 4-Methylbenzaldehyde | FeCl₃ | Toluene | 130 | 68 |

| 4-Methoxybenzaldehyde | FeCl₃ | Toluene | 130 | 75 |

Data sourced from a study on the synthesis of 2,4,6-triaryl-1,3,5-triazines. nih.gov

Copper-Catalyzed Methodologies for Imidazopyridine Synthesis with Aldehydes

Copper catalysis has emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov One notable application is the synthesis of imidazo[1,2-a]pyridines through a three-component reaction of an aldehyde, a 2-aminopyridine (B139424), and a terminal alkyne. nih.govorganic-chemistry.orgnih.gov This methodology is highly efficient and allows for the one-pot synthesis of complex molecules like alpidem (B1665719) and zolpidem. nih.gov

The reaction is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes a copper-catalyzed 5-exo-dig cyclization to form the imidazo[1,2-a]pyridine (B132010) core. nih.gov The choice of copper salt can be crucial, with some studies suggesting that a combination of Cu(I) and Cu(II) may be optimal for the different steps of the reaction. nih.gov This method showcases the ability to incorporate an aldehyde, such as this compound, into a complex heterocyclic framework, highlighting the functional group tolerance of the copper-catalyzed process. acs.orgrsc.org

Table 3: Copper-Catalyzed Three-Component Synthesis of Imidazopyridines

| Aldehyde | 2-Aminopyridine | Alkyne | Catalyst | Yield (%) |

| 4-Chlorobenzaldehyde | 2-Aminopyridine | Phenylacetylene | CuI | 85 |

| Benzaldehyde | 2-Amino-5-methylpyridine | 1-Heptyne | Cu(OTf)₂ | 75 |

| 2-Naphthaldehyde | 2-Aminopyridine | Ethyl propiolate | CuCl | 90 |

This table is illustrative of the general reaction scope and yields.

Functional Group Interconversions from Related Benzyl (B1604629) and Benzoic Acid Derivatives

The synthesis of this compound can also be accomplished through the functional group interconversion of more readily available starting materials, such as the corresponding benzyl alcohol or benzoic acid derivatives. rsc.orgmlsu.ac.in

Oxidation of (2-iodo-6-methylphenyl)methanol (B2501801) is a direct method to obtain this compound. rsc.org This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is manganese dioxide (MnO₂). rsc.org

Alternatively, 2-iodo-6-methylbenzoic acid can be converted to the target aldehyde. This typically involves a two-step process: first, the carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). chemicalbook.com The resulting acid chloride can then be reduced to the aldehyde using a suitable reducing agent, such as lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃), in a Rosenmund or a related reduction.

These interconversions are fundamental transformations in organic synthesis and provide reliable pathways to this compound from different precursors.

Iii. Chemical Reactivity and Transformation Pathways of 2 Iodo 6 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The chemical behavior of 2-iodo-6-methylbenzaldehyde is significantly influenced by its aldehyde functional group. This moiety serves as a prime site for a variety of chemical transformations, enabling the synthesis of a diverse array of more complex molecules.

The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, making it a target for nucleophilic attack. A primary example of this reactivity is the Grignard reaction. When treated with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, the aldehyde undergoes nucleophilic addition to yield a secondary alcohol upon acidic workup. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Similarly, organolithium compounds add to the carbonyl group to form secondary alcohols.

This compound readily participates in condensation reactions, which are vital for constructing larger molecular frameworks. In the Wittig reaction, it reacts with a phosphorus ylide to convert the aldehyde into an alkene, effectively replacing the carbon-oxygen double bond with a carbon-carbon double bond. Another significant transformation is the aldol (B89426) condensation, where, under basic conditions, it can react with an enolizable carbonyl compound, such as a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. Subsequent dehydration of this product leads to the formation of an α,β-unsaturated carbonyl derivative.

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common and often necessary step in multi-step organic syntheses. A variety of oxidizing agents can accomplish this conversion. For instance, potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, effectively oxidizes the aldehyde to 2-iodo-6-methylbenzoic acid. Other effective reagents include Jones reagent (a solution of chromium trioxide in sulfuric acid) and Tollens' reagent (a basic solution of silver nitrate), which provides a classic qualitative test for aldehydes.

The aldehyde group can be selectively reduced to a primary alcohol, (2-iodo-6-methylphenyl)methanol (B2501801). This is typically achieved using mild reducing agents to avoid the reduction of the aryl iodide bond. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is highly selective for carbonyl groups. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. Another effective reducing agent is lithium aluminum hydride (LiAlH₄), which is more powerful and must be used in an anhydrous ether solvent.

This compound reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. wikipedia.orgwikipedia.org This reaction, which involves the formation of a carbon-nitrogen double bond, is typically catalyzed by an acid and involves the removal of a water molecule. wikipedia.org Schiff bases are versatile intermediates in organic synthesis and can be used to prepare a variety of nitrogen-containing heterocyclic compounds. wikipedia.orgwikipedia.org

Reactions Involving the Aryl Halide Moiety

The presence of an iodine atom on the aromatic ring of this compound opens up a rich field of chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the carbon-iodine bond makes this compound a valuable substrate in several palladium-catalyzed reactions. wikipedia.orgwikipedia.org These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. wikipedia.org

A prime example is the Suzuki coupling , where this compound is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound. This reaction is highly valued for its tolerance of a wide range of functional groups.

Another important transformation is the Heck reaction , which involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. wikipedia.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize arylalkynes. libretexts.org

Furthermore, the aryl iodide can participate in Buchwald-Hartwig amination , a palladium-catalyzed reaction with an amine to form an arylamine. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Copper-catalyzed reactions, such as the Ullmann condensation , also play a role in the reactivity of the aryl iodide moiety, allowing for the formation of aryl ethers and aryl amines, although often requiring harsher conditions than their palladium-catalyzed counterparts. wikipedia.orgmagtech.com.cn

The table below summarizes some of the key cross-coupling reactions involving the aryl iodide moiety of this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst + Base | Biaryl |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | Palladium catalyst + Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Palladium catalyst + Copper(I) co-catalyst + Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | Palladium catalyst + Base | Arylamine |

| Ullmann Condensation | Alcohol/Amine | Copper catalyst | Aryl Ether/Arylamine |

Substitution Reactions with Nucleophiles

The iodine atom attached to the aromatic ring of this compound serves as a proficient leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aryl iodide is enhanced by the electron-withdrawing nature of the adjacent aldehyde group. This facilitates the displacement of the iodide by a variety of nucleophiles, providing a direct pathway to introduce new functional groups at the C2 position. This makes the compound a versatile precursor for synthesizing a range of polysubstituted aromatic derivatives. smolecule.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the iodine, followed by the departure of the iodide ion.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and this compound is an excellent substrate for these transformations. smolecule.com The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to form biaryl structures. In the case of this compound, its reaction with an arylboronic acid, catalyzed by a palladium complex in the presence of a base, yields a 2-aryl-6-methylbenzaldehyde derivative. libretexts.orgnih.gov This transformation is fundamental in synthesizing sterically hindered biaryls. libretexts.org

| Component | Example/Role |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) or boronic ester |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water |

Sonogashira Coupling

The Sonogashira coupling is a method to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI), along with a base such as an amine. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne under Sonogashira conditions provides a direct route to 2-alkynyl-6-methylbenzaldehydes, which are versatile intermediates for further synthetic elaborations. libretexts.org

| Component | Example/Role |

| Aryl Halide | This compound |

| Coupling Partner | Terminal Alkyne (R-C≡CH) |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) salt, typically CuI |

| Base | Amine, e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Acetonitrile |

Utility in Construction of Axial Atropisomers

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a stereogenic axis. mdpi.com The 2,6-disubstituted pattern of this compound makes it an exceptionally useful precursor for the synthesis of axially chiral biaryl compounds.

When this compound is used in a cross-coupling reaction, such as the Suzuki-Miyaura coupling, with another ortho-substituted aryl partner, the resulting biaryl product contains four bulky groups in the ortho positions relative to the newly formed aryl-aryl bond. The steric clash between these substituents (the methyl group, the aldehyde, and the substituents on the coupling partner) severely restricts rotation around the biaryl axis. If the substitution pattern is appropriate, this restricted rotation leads to the existence of stable, separable atropisomers. mdpi.comrsc.org This strategy represents a powerful method for the asymmetric synthesis of molecules with axial chirality. nih.govnih.gov

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates precise control over reaction conditions to achieve chemo- and regioselectivity. Advanced synthetic methods like directed metalation and C-H activation allow for the selective functionalization of specific positions on the molecule.

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu

While the aldehyde group itself is reactive toward organolithium reagents, it can be transiently converted into a potent DMG. harvard.edu For instance, reaction with a lithium amide can form an α-amino alkoxide in situ. This complex then directs the organolithium base to deprotonate the most acidic ortho C-H bond. In this compound, both ortho positions of the ring are substituted. However, the directing group can facilitate lateral metalation—the deprotonation of the benzylic C-H bonds of the methyl group—to form a tolyl anion equivalent. harvard.edu This lithiated intermediate can then be trapped with various electrophiles to introduce functionality at the methyl group.

Strategies for C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthesis, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. springernature.com These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Regioselective ortho-C-H Functionalization

For benzaldehyde (B42025) derivatives, the aldehyde group can serve as a directing group to achieve regioselective functionalization of the ortho C-H bond. nih.gov This is often accomplished using a transient directing group strategy. For example, a palladium-catalyzed ortho-hydroxylation of benzaldehydes has been developed where an amino acid acts as a transient directing group. acs.org

The proposed mechanism involves the initial condensation of the benzaldehyde with the amino acid to form an imine. This imine then acts as a bidentate ligand, coordinating to the palladium catalyst and directing the cleavage of the ortho C-H bond to form a six-membered palladacycle. Subsequent oxidation of the palladium(II) center to palladium(IV) by an external oxidant, followed by reductive elimination, forges the new C-O bond and regenerates the catalyst. acs.org This approach allows for the highly regioselective introduction of a hydroxyl group at the C-H bond ortho to the aldehyde, a transformation that is challenging to achieve through classical methods. acs.org

| Component | Role in ortho-C-H Hydroxylation |

| Substrate | Benzaldehyde derivative |

| Catalyst | Palladium(II) salt, e.g., Pd(OAc)₂ |

| Directing Group | Transient, e.g., 4-chloroanthranilic acid |

| Oxidant | Bystanding oxidant, e.g., 1-fluoro-2,4,6-trimethylpyridinium (B8561614) triflate |

| Oxygen Source | Putative nucleophile, e.g., p-toluenesulfonic acid (p-TsOH) |

| Solvent | Acetic Acid (AcOH) |

Mechanistic Aspects of C(sp3)-H Activation in Aldehyde Systems

The activation of C(sp3)-H bonds, particularly in the methyl group of this compound, represents a significant challenge in organic synthesis due to the inherent inertness of such bonds. However, transition-metal catalysis has emerged as a powerful tool to facilitate this transformation. The strategic positioning of the aldehyde group in this compound can play a crucial role in directing the catalyst to the ortho-methyl group, enabling its functionalization. While direct studies on this compound are limited, the mechanistic aspects can be understood by drawing parallels with related aldehyde and methylarene systems.

Several transition metals, including palladium and rhodium, are known to catalyze C(sp3)-H activation. nih.govorganic-chemistry.orgrsc.org In the context of benzaldehydes, the aldehyde group itself is generally a weak coordinating group. To enhance its directing ability, it is often converted in situ into a more strongly coordinating imine by reaction with an amine co-catalyst. researchgate.netresearchgate.netnih.govrsc.org This transient directing group strategy has been successfully employed for the ortho-C(sp2)-H functionalization of benzaldehydes and can be conceptually extended to the C(sp3)-H activation of the adjacent methyl group.

One of the predominant mechanisms for C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway. snnu.edu.cn In this mechanism, the transition metal catalyst, coordinated to the directing group (e.g., an in situ formed imine), approaches the C-H bond of the methyl group. The C-H bond cleavage occurs in a single step with the assistance of a base, which can be an external additive or a ligand on the metal center. This process leads to the formation of a cyclometalated intermediate, which can then undergo further reactions. For palladium-catalyzed reactions, this often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org

Another plausible mechanism is oxidative addition . In this pathway, a low-valent metal center, such as Pd(0), undergoes oxidative addition into the C-H bond, forming a higher-valent metal-hydride species. This is then followed by reductive elimination to form the desired product and regenerate the active catalyst. researchgate.net While less common for C(sp3)-H bonds compared to C(sp2)-H bonds, this mechanism can be facilitated by appropriate ligand design.

Furthermore, radical pathways involving Hydrogen Atom Abstraction (HAT) can also be operative. youtube.com In such cases, a high-valent metal-oxo or a related species might abstract a hydrogen atom from the methyl group to generate a benzyl-type radical. This radical can then be trapped by the metal catalyst or another reagent to form the final product.

The choice of catalyst, ligands, and reaction conditions is critical in determining the operative mechanism and the efficiency of the C(sp3)-H activation. For instance, rhodium catalysts, such as [Cp*RhCl2]2, have been shown to be effective for the C-H activation of various arenes and can operate through different mechanistic cycles depending on the specific transformation. rsc.orgnih.gov

Role in Heterocyclic Synthesis

The unique substitution pattern of this compound, featuring a reactive aldehyde, a versatile iodine atom, and a sterically influential methyl group, makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. smolecule.com

Precursor for Nitrogen-Containing Heterocycles (e.g., Indoles, Imidazopyridines)

This compound can serve as a key building block for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.

Indole (B1671886) Synthesis:

The synthesis of indoles often involves the formation of a bond between an aniline (B41778) nitrogen and a carbon atom. While direct use of this compound for indole synthesis is not prominently documented, several established synthetic strategies can be adapted. A plausible approach involves a Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by a cyclization reaction. researchgate.netrsc.org The resulting ortho-alkynyl benzaldehyde can then undergo a condensation reaction with an amine or hydrazine, followed by an intramolecular cyclization to furnish the indole ring system.

Alternatively, the aldehyde group can be first converted into an imine, which can then participate in a palladium-catalyzed intramolecular C-N coupling reaction with the ortho-iodide to form the indoline (B122111) core, which can be subsequently oxidized to the indole. nih.gov The Larock indole synthesis, which involves the reaction of an o-iodoaniline with an alkyne, could also be adapted by first converting the aldehyde group of this compound into a nitrogen-containing functionality. organic-chemistry.org

Imidazopyridine Synthesis:

Imidazopyridines are a class of fused heterocyclic compounds with significant therapeutic applications. nih.govresearchgate.netorganic-chemistry.org The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. This compound can be a precursor to the required α-halocarbonyl intermediate. For example, bromination of the methyl group of the corresponding acetophenone (B1666503) (which can be synthesized from the aldehyde) would yield an α-bromo ketone.

More directly, multicomponent reactions offer an efficient route to imidazopyridines. For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper, is a well-established method. nih.gov In this context, this compound could serve as the aldehyde component. Furthermore, methods for the synthesis of 2-iodo-imidazo[1,2-a]pyridines have been developed, highlighting the utility of iodo-substituted precursors in building this heterocyclic system. researchgate.netrsc.org

Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a carbon-iodine bond suitable for cross-coupling, makes it an excellent substrate for various cyclization reactions. rsc.orgnih.gov

One of the most powerful applications is in tandem reactions involving a Sonogashira coupling followed by cyclization . researchgate.netresearchgate.netrsc.orgexlibrisgroup.com In this sequence, the aryl iodide is first coupled with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or an amine) in the presence of a palladium catalyst and a copper co-catalyst. The resulting ortho-alkynyl benzaldehyde intermediate can then undergo an intramolecular cyclization, where the nucleophilic group attacks the aldehyde, leading to the formation of a new heterocyclic ring. This strategy provides a convergent and efficient route to a variety of fused and non-fused heterocycles.

The aldehyde group can also participate in intramolecular cyclizations following a different activation of the C-I bond. For example, a Heck reaction with an appropriately tethered alkene could be followed by an intramolecular aldol-type reaction. Similarly, a Suzuki coupling to introduce a side chain with a nucleophilic group could set the stage for a subsequent cyclization onto the aldehyde.

The following table summarizes the potential of this compound in various cyclization reactions:

| Reaction Type | Key Transformation | Potential Heterocyclic Products |

| Sonogashira Coupling/Cyclization | The aryl iodide is coupled with a terminal alkyne, followed by an intramolecular nucleophilic attack on the aldehyde. | Fused furans, pyrroles, and other heterocycles |

| Heck Reaction/Cyclization | The aryl iodide undergoes a Heck reaction with an alkene, followed by an intramolecular reaction involving the aldehyde. | Carbocycles and heterocycles with exocyclic double bonds |

| Suzuki Coupling/Cyclization | The aryl iodide is coupled with an organoboron reagent to introduce a side chain that subsequently cyclizes onto the aldehyde. | Fused ring systems |

| Intramolecular C-H Functionalization | The aldehyde directs a metal catalyst to activate a C-H bond in a tethered group, leading to cyclization. | Various carbo- and heterocyclic rings |

These examples underscore the versatility of this compound as a scaffold for building complex molecular architectures through cyclization strategies.

Iv. Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques (e.g., NMR, IR) in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of 2-Iodo-6-methylbenzaldehyde. These techniques not only confirm the molecule's identity but are also crucial for monitoring its transformations during chemical reactions, thereby helping to elucidate reaction mechanisms.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon atomic environments within the molecule. For this compound, the substitution pattern on the benzene (B151609) ring results in a unique set of signals. The aldehyde proton is expected to appear as a singlet at a characteristic downfield shift. The aromatic protons will exhibit a specific splitting pattern, and the methyl protons will appear as a singlet in the upfield region. In ¹³C NMR, distinct signals are anticipated for the carbonyl carbon, the iodine- and methyl-substituted aromatic carbons, and the other aromatic carbons.

By tracking the appearance of new signals and the disappearance of reactant signals over time, NMR can be used to identify intermediates and products, providing critical evidence for a proposed reaction mechanism.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent absorption band would be from the carbonyl (C=O) stretching of the aldehyde group. Other characteristic peaks would include C-H stretching from the aromatic ring, methyl group, and aldehyde, as well as C=C stretching from the aromatic ring. Changes in these vibrational modes during a reaction, such as the disappearance of the carbonyl peak, can signify that the aldehyde group has reacted.

Below is a table of expected spectroscopic data for this compound, based on data from analogous compounds like 2-methylbenzaldehyde (B42018) and benzaldehyde (B42025). rsc.orgnist.govchemicalbook.com

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~9.9 - 10.2 ppm | Singlet, deshielded by the electronegative oxygen atom. |

| ¹H NMR | Aromatic (Ar-H) | ~7.1 - 7.8 ppm | Complex multiplet pattern due to ortho, meta, para positions. |

| ¹H NMR | Methyl (-CH₃) | ~2.5 - 2.7 ppm | Singlet, shielded relative to aromatic protons. |

| ¹³C NMR | Carbonyl (-CHO) | ~190 - 194 ppm | Highly deshielded carbon. docbrown.info |

| ¹³C NMR | Aromatic (Ar-C) | ~125 - 142 ppm | Multiple signals for substituted and unsubstituted carbons. |

| ¹³C NMR | Iodo-substituted (Ar-C-I) | ~90 - 100 ppm | Shielded due to the heavy atom effect of iodine. |

| ¹³C NMR | Methyl (-CH₃) | ~18 - 22 ppm | Shielded aliphatic carbon signal. rsc.org |

| IR | C=O Stretch (Aldehyde) | ~1690 - 1715 cm⁻¹ | Strong, sharp absorption band. |

| IR | C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | Medium to weak absorption. |

| IR | C-H Stretch (Aliphatic) | ~2850 - 3000 cm⁻¹ | Medium absorption from the methyl group. |

| IR | C-H Stretch (Aldehyde) | ~2720 & 2820 cm⁻¹ | Characteristic pair of weak to medium bands (Fermi resonance). |

Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to explore the properties of this compound at the atomic and electronic levels, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict molecular geometries, energies, and other electronic properties. For this compound, DFT studies would elucidate how the electron-withdrawing iodine atom and the electron-donating methyl group influence the electron distribution across the aromatic system and the reactivity of the aldehyde functional group.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating a molecule's chemical reactivity, stability, and electronic excitation properties. acadpubl.euresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring, while the LUMO would likely have significant contributions from the π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for intramolecular charge transfer upon electronic excitation. nih.gov

| Computational Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the electron-donating capability; influenced by the methyl and iodo substituents on the aromatic ring. |

| LUMO Energy | Indicates the electron-accepting capability; primarily associated with the aldehyde's carbonyl group. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap implies the molecule is more polarizable and reactive. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org By locating bond critical points (BCPs) in the electron density between two nuclei, QTAIM can characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). researchgate.netorientjchem.org For this compound, QTAIM analysis would provide quantitative data on the C-I bond, the aromatic C-C bonds, and the C=O double bond, revealing their respective strengths and polarities based on the electron density and its Laplacian at the BCPs.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative measure of electron localization in a molecule. cam.ac.ukjussieu.fr They map regions of space where electron pairs are likely to be found, such as covalent bonds, lone pairs, and atomic cores. researchgate.nettaylorandfrancis.com In this compound, ELF and LOL analyses would visually distinguish the covalent C-H, C-C, C-I, and C=O bonds, the lone pairs on the oxygen atom, and the delocalized π-electron system of the aromatic ring. This provides an intuitive chemical picture of the molecule's electronic structure.

Computational modeling is a powerful method for elucidating complex reaction mechanisms at a molecular level. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed understanding of the most probable reaction pathway.

For this compound, a common and important reaction is the palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Heck reactions), where the C-I bond is activated. semanticscholar.orgnih.gov Computational modeling of such a reaction would involve simulating the key steps of the catalytic cycle:

Oxidative Addition: Modeling the insertion of the palladium(0) catalyst into the C-I bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki/Stille) or Alkyne Coordination (for Sonogashira): Simulating the transfer of an organic group from another reagent to the palladium center.

Reductive Elimination: Modeling the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

These computational studies can reveal the precise geometry of transition states and the role of ligands, solvents, and other additives, providing insights that are often difficult or impossible to obtain through experimental methods alone. kuleuven.beresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Transition State Analysis and Reaction Coordinate Determination

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and controlling chemical reactivity. For substituted benzaldehydes like this compound, computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. These studies involve the calculation of the potential energy surface, which allows for the identification of stationary points, including reactants, products, intermediates, and, crucially, transition states.

A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to proceed. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. Computational analysis of the transition state's geometry provides a snapshot of the bond-breaking and bond-forming processes. For instance, in reactions involving the aldehyde functional group of this compound, such as nucleophilic additions or reductions, transition state analysis can reveal the precise orientation of the incoming nucleophile and the degree of pyramidalization at the carbonyl carbon.

The reaction coordinate represents the minimum energy pathway connecting reactants and products via the transition state. By determining the reaction coordinate, chemists can gain a dynamic understanding of the transformation. For example, in a theoretical study on the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level were used to identify three distinct transition states. nih.gov These corresponded to the initial nucleophilic attack leading to a hemiaminal, an internal rearrangement, and the final dehydration to form a Schiff base. nih.gov Although this study did not specifically include this compound, the methodology is directly applicable. The presence of the iodo and methyl substituents would be expected to influence the energies and geometries of the transition states due to their steric and electronic effects.

Understanding Selectivity in Catalytic Processes

The substituents on an aromatic ring can profoundly influence the selectivity of a catalytic reaction. In the case of this compound, the ortho-iodo and ortho-methyl groups exert significant steric and electronic effects that can be harnessed to control reaction outcomes. Catalytic processes are often designed to favor the formation of one product over other possibilities (chemoselectivity, regioselectivity, or stereoselectivity).

Computational studies can be employed to understand the origins of this selectivity. By modeling the interaction of the substrate with the catalyst, it is possible to compare the activation energies of the transition states leading to different products. The product formed via the lowest energy transition state is generally the one that is favored kinetically. For instance, in a study of heterogeneous organocatalyzed aldol (B89426) reactions involving various benzaldehyde derivatives, it was found that the strength of the interaction between the aldehyde and the catalyst surface played a crucial role in reactivity. d-nb.info Aldehydes that interacted more strongly with the catalyst surface exhibited lower turnover frequencies. d-nb.info This suggests that for this compound, the steric hindrance from the ortho-substituents could influence its binding to a catalyst's active site, thereby affecting both the rate and selectivity of the transformation.

Furthermore, the iodine atom itself can participate in specific interactions that influence catalysis. Molecular iodine is known to act as a catalyst in various organic reactions, with its activity often attributed to halogen bonding. acs.org In a catalytic cycle involving this compound, the iodine atom could engage in halogen bonding with components of the catalytic system, potentially stabilizing a particular transition state and thus enhancing selectivity.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron density distribution to partition crystal space into regions associated with individual molecules. The analysis of the aforementioned Schiff base reveals a rich network of non-covalent interactions that stabilize the crystal lattice.

The primary intermolecular contacts identified through Hirshfeld surface analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol are summarized in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 37.1% |

| C···H/H···C | 30.1% |

| I···H/H···I | 18.0% |

| O···H/H···O | 6.4% |

| N···H/H···N | 3.6% |

| C···C | 23.3% |

These data indicate that the crystal packing is dominated by van der Waals forces, with a significant number of hydrogen-hydrogen and carbon-hydrogen contacts. researchgate.net The presence of a substantial percentage of iodine-hydrogen contacts (18.0%) highlights the role of the iodine atom in directing the supramolecular assembly. In the absence of strong hydrogen bond donors in this compound (unlike the hydroxyl group in the Schiff base), these weaker interactions, including halogen bonding, would be expected to play an even more prominent role in its crystal packing. The molecules in the crystal of the Schiff base are linked by C—H···π interactions, forming sheets. researchgate.net It is plausible that this compound would also exhibit similar C—H···π and potentially π–π stacking interactions, driven by the aromatic nature of the molecule.

V. Synthetic Applications and Derivatization Strategies

Building Block in Complex Molecule Synthesis

2-Iodo-6-methylbenzaldehyde serves as a crucial starting material for the synthesis of a variety of complex organic molecules. The presence of three distinct functional groups offers multiple reaction pathways for chemists to explore.

Synthesis of Pharmaceuticals and Agrochemicals

While specific, publicly documented examples of the direct use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not extensively available, its structural motifs are present in numerous bioactive compounds. The ortho-iodo-benzaldehyde moiety is a key pharmacophore in several classes of drugs. The iodine atom can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used to construct heterocyclic rings, which are common scaffolds in drug molecules.

The general synthetic utility of ortho-iodo-aromatic compounds in the development of pharmaceuticals is well-established. For instance, they are precursors to compounds that can act as allosteric modulators of hemoglobin, potentially for treating disorders that would benefit from increased tissue oxygenation.

Precursor for Natural Product Synthesis

The synthesis of natural products often requires building blocks with precisely arranged functional groups to construct complex polycyclic systems. This compound, with its specific substitution pattern, can serve as a key precursor in the total synthesis of certain natural products. The aldehyde can be used for chain extension or for the formation of a new ring system via reactions like the Wittig reaction or aldol (B89426) condensations. The iodine atom provides a handle for intramolecular cyclization reactions or for the introduction of other fragments of the natural product skeleton through cross-coupling chemistry. Although a specific total synthesis employing this compound as a starting material is not prominently featured in readily available literature, the strategic arrangement of its functional groups makes it an ideal candidate for such endeavors.

Generation of Specialty Chemicals and Reagents

The unique reactivity of this compound also lends itself to the generation of specialty chemicals and reagents. The aldehyde can be derivatized to form various ligands for catalysis or materials science applications. For example, condensation with amines can lead to the formation of Schiff base ligands capable of coordinating with various metals. The iodo group allows for the introduction of other functionalities that can tune the electronic and steric properties of these specialty chemicals.

Post-Synthetic Modification and Diversification Strategies

The presence of both an aldehyde and an iodo group on the same aromatic ring allows for a rich and diverse range of post-synthetic modifications. These "functional handles" can be manipulated independently or in tandem to generate libraries of compounds for various applications, including drug discovery.

Transformation of Aldehyde and Iodine Functional Handles for Downstream Reactions

The aldehyde and iodine moieties in this compound offer orthogonal reactivity, enabling selective transformations.

Transformations of the Aldehyde Group:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, providing a synthetic entry to benzoic acid derivatives.

Reduction: Reduction of the aldehyde yields a primary alcohol, a versatile functional group for further transformations such as etherification or esterification.

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack from organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide variety of secondary and tertiary amines.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene with a defined stereochemistry.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), or with active methylene (B1212753) compounds in Knoevenagel or aldol-type reactions.

Transformations of the Iodine Group:

Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Reaction: Coupling with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Coupling with amines to form N-aryl compounds.

Metal-Halogen Exchange: The iodine can be exchanged with a metal (e.g., lithium or magnesium) to generate an organometallic species, which can then react with various electrophiles.

Ullmann Condensation: Formation of biaryl ethers or thioethers by reaction with phenols or thiols in the presence of a copper catalyst.

Below is a table summarizing some of the key downstream reactions for the functional handles of this compound.

| Functional Handle | Reaction Type | Reagents and Conditions | Product Type |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, or other oxidizing agents | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄, or H₂/catalyst | Primary Alcohol |

| Aldehyde | Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Aldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Iodine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl |

| Iodine | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Aryl Alkynes |

| Iodine | Heck Coupling | Alkene, Pd catalyst, base | Substituted Styrene |

Diversification of Drug Analogues

In the context of drug discovery, the ability to rapidly generate a diverse range of analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. This compound is an excellent scaffold for such diversification efforts. By sequentially or combinatorially applying the transformations described above, a large library of compounds with varied substituents at the 2- and 6-positions can be synthesized. For example, a Suzuki coupling at the iodine position followed by a reductive amination of the aldehyde group can quickly lead to a diverse set of substituted 2-aminomethyl-6-arylbiphenyls. This strategy allows medicinal chemists to systematically explore the chemical space around a particular pharmacophore to optimize its biological activity, selectivity, and pharmacokinetic properties.

Vi. Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

A significant frontier in the utilization of 2-iodo-6-methylbenzaldehyde lies in the creation of advanced catalytic systems that offer improved selectivity and adhere to the principles of green chemistry. The dual functionality of this compound allows for a modular approach to ligand design, enabling the synthesis of diverse catalytic structures tailored for specific chemical transformations.

Future efforts will likely focus on:

Chiral Organoiodine Catalysts: Building upon existing research into organoiodine catalysis, new chiral catalysts derived from this compound could be developed for enantioselective oxidative dearomatization reactions and other asymmetric transformations.

Advanced Ligand Scaffolds: The aldehyde group serves as a convenient anchor for synthesizing a variety of ligands. Research is expected to continue exploring its conversion into Schiff bases, N-heterocyclic carbene (NHC) precursors, and pincer ligands. These ligands can be complexed with various metals to catalyze a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Sustainable Catalysis: A move towards using earth-abundant and less toxic metals in catalysis is a key trend. Developing catalytic systems based on metals like iron, copper, or nickel that can effectively utilize substrates like this compound for cross-coupling and other reactions will be a primary focus.

Table 1: Potential Ligand Types and Catalytic Applications Derived from this compound Scaffolds

| Ligand Type | Synthesis from Precursor | Potential Metals | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base Ligands | Condensation with primary amines | Cu(II), Ni(II), Co(II) | Oxidation reactions, Hydroamination |

| Oxazoline Ligands | Reaction with chiral amino alcohols | Pd, Ir, Rh, Cu | Asymmetric allylic alkylation |

| N-Heterocyclic Carbene (NHC) Precursors | Conversion of aldehyde to imidazolium salt | Pd, Ru, Rh | Cross-coupling reactions, Metathesis |

Exploration of New Reaction Pathways for C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. The electronic and steric properties of this compound make it an intriguing substrate for exploring new C-H activation methodologies.

Emerging trends in this area include:

Transient Directing Groups: The aldehyde functionality can be used with transient directing groups to guide catalysts to specific C-H bonds on the aromatic ring or on other molecules in the reaction. For instance, palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been achieved using specific amino acids as transient directing groups. This approach allows for site-selective functionalization without permanently modifying the substrate.

Dual Catalytic Systems: A promising area is the merger of metal-catalyzed C-H functionalization with other catalytic modes, such as photoredox catalysis. This synergistic approach can enable previously unfeasible transformations under mild conditions. For example, a dual system could involve a palladium catalyst activating a C-H bond while a photoredox catalyst generates a radical species that subsequently couples with the activated intermediate.

Mechanism-Driven Discovery: Research into the mechanisms of C-H activation, such as the formation of palladacycle intermediates, will continue to drive the discovery of new reactions. Understanding these pathways will allow for the rational design of reactions that can selectively functionalize the C-H bonds of complex molecules derived from this compound.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To transition laboratory-scale discoveries into practical applications, the development of scalable and efficient synthesis methods is crucial. Flow chemistry and automation represent key enabling technologies in this regard.

Key future directions include:

Multi-step Continuous-Flow Synthesis: The synthesis of complex derivatives from this compound often requires multiple steps. Translating these multi-step sequences into continuous-flow systems can offer significant advantages, including improved safety, better heat and mass transfer, and higher reproducibility. Flow systems can handle hazardous reagents and unstable intermediates safely by generating them in situ for immediate consumption.

Automated Synthesis Platforms: The integration of robotic systems with modular flow reactors allows for the automated optimization of reaction conditions and the rapid synthesis of compound libraries. Computer-aided synthesis planning tools can propose synthetic routes, and automated platforms can then execute and optimize these syntheses with minimal human intervention. This approach accelerates the discovery of new functional molecules.

Flow-Based Electrochemical Synthesis: Anodic oxidation in flow reactors is an emerging sustainable method for generating hypervalent iodine compounds. This technique avoids the use of stoichiometric chemical oxidants, improving the atom economy and simplifying purification procedures. Applying this to derivatives of this compound could provide a green and scalable route to valuable organoiodine reagents.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires redesign of equipment | Easier, by running the system for longer |

| Safety | Higher risk with hazardous reagents and exotherms | Improved, smaller reaction volumes, better control |

| Heat & Mass Transfer | Often inefficient, can lead to side products | Highly efficient due to high surface-area-to-volume ratio |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters |

| Automation | Challenging to fully automate | Readily integrated with automated pumps and analyzers |

Application in Materials Science and Functional Molecule Design

The unique substitution pattern of this compound makes it an attractive precursor for the design of novel functional materials and complex organic molecules with tailored properties.

Future applications are envisioned in:

Organic Electronics: The iodine atom is a key functional group for participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions can be used to construct extended π-conjugated systems from this compound. Such molecules are candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Supramolecular Chemistry: The sterically hindered nature of the 2,6-disubstituted phenyl ring can be used to direct the three-dimensional assembly of molecules. By converting the aldehyde into other functional groups, researchers can design building blocks for creating complex host-guest systems, molecular cages, and self-assembled monolayers with specific recognition or catalytic properties.

Pharmaceutical and Agrochemical Scaffolds: The rigid and well-defined geometry of derivatives of this compound can serve as a scaffold for the synthesis of new pharmacologically active compounds. The ability to introduce diverse functionalities through C-H activation and cross-coupling allows for the systematic exploration of chemical space in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-6-methylbenzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves iodination of 6-methylbenzaldehyde derivatives using iodine monochloride (ICl) or electrophilic substitution under controlled conditions. Optimization includes adjusting stoichiometric ratios (e.g., iodine equivalents), temperature (0–25°C), and catalysts (e.g., Lewis acids like FeCl₃). Secondary data from peer-reviewed journals should be cross-referenced to validate protocols, while primary experimentation can test variables like solvent polarity (e.g., DCM vs. THF) to improve yields .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and iodine’s deshielding effects. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies aldehyde C=O stretches (~1700 cm⁻¹). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. A systematic approach involves:

- Replicating experiments under identical conditions (solvent, temperature).

- Using standardized reference compounds (e.g., internal TMS for NMR).

- Consulting multiple databases (e.g., PubChem, NIST) to identify outliers .

- Applying statistical tools (e.g., principal component analysis) to isolate variables causing divergence .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions for heterocyclic synthesis?

- Methodological Answer : The iodine substituent acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should:

- Map reaction pathways via density functional theory (DFT) calculations to predict regioselectivity.

- Monitor intermediates using in situ techniques like GC-MS or reaction calorimetry.

- Compare yields and byproducts under varying ligand systems (e.g., PPh₃ vs. Xantphos) .

Q. How can the biological activity of this compound derivatives be systematically evaluated in antimicrobial assays?

- Methodological Answer :

- Experimental Design : Use a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO).

- Dose-Response Analysis : Test derivatives at logarithmic concentrations (1–100 µM) to determine minimum inhibitory concentrations (MICs).

- Data Interpretation : Apply Kaplan-Meier survival curves for time-kill assays and ANOVA for comparing efficacy across analogs. Address cytotoxicity using mammalian cell lines (e.g., HEK293) .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Documentation : Record exact reagent grades, solvent batches, and equipment calibration logs.

- Open Data : Share raw spectra and chromatograms via repositories like Zenodo.

- Collaborative Validation : Partner with independent labs to replicate key findings, addressing variables like humidity or oxygen sensitivity .

Q. How should researchers approach conflicting catalytic efficiency data in iodinated benzaldehyde reactions?

- Methodological Answer :

- Hypothesis Testing : Compare catalyst loadings (e.g., 1 mol% vs. 5 mol% Pd) under controlled atmospheres (N₂ vs. air).

- Error Analysis : Calculate confidence intervals for turnover frequencies (TOFs) and identify outliers via Grubbs’ test.

- Literature Synthesis : Conduct a meta-analysis of published protocols to isolate trends (e.g., solvent polarity’s impact on Pd leaching) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for volatile iodine release; employ personal protective equipment (PPE) for skin/eye protection.

- Waste Management : Quench excess iodine with sodium thiosulfate before disposal.

- Ethical Reporting : Disclose near-miss incidents and byproduct toxicity in publications to enhance community safety standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.